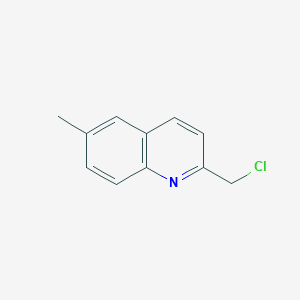

2-(Chloromethyl)-6-methylquinoline

Overview

Description

2-(Chloromethyl)-6-methylquinoline is a heterocyclic aromatic organic compound. It is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of a chloromethyl group at the 2-position and a methyl group at the 6-position of the quinoline ring makes this compound unique and potentially useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-6-methylquinoline typically involves the chloromethylation of 6-methylquinoline. This can be achieved through the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst like zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and susceptible to attack by the aromatic pi-electrons of the quinoline ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This includes controlling the temperature, reaction time, and the concentration of reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-6-methylquinoline can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methyl group at the 6-position can be oxidized to form a carboxylic acid or an aldehyde.

Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.

Oxidation: Quinoline-6-carboxylic acid or quinoline-6-aldehyde.

Reduction: Dihydroquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

2-(Chloromethyl)-6-methylquinoline serves as a crucial building block for synthesizing various pharmacologically active compounds. Its derivatives have been investigated for their potential anticancer properties. For instance, certain quinoline derivatives have shown significant inhibition of cancer cell proliferation and metastasis, making them candidates for further development as anticancer agents .

Antibacterial and Antiviral Properties

Research indicates that compounds derived from this compound exhibit antibacterial and antiviral activities. These properties are attributed to the ability of the chloromethyl group to interact with biological targets, such as enzymes and receptors, leading to the disruption of cellular processes in pathogens .

Organic Synthesis

Intermediate in Synthesis

In organic synthesis, this compound is utilized as an intermediate for creating more complex organic molecules. Its reactivity allows for various chemical transformations, including nucleophilic substitutions and coupling reactions. This versatility makes it an essential compound in the synthesis of diverse chemical entities used in pharmaceuticals and agrochemicals .

Synthesis of Novel Compounds

The compound has been employed in synthesizing novel quinoline-based derivatives with enhanced biological activities. For example, modifications of the chloromethyl group can lead to compounds with improved selectivity and efficacy against specific biological targets .

Material Science

Development of Functional Materials

this compound's unique electronic properties make it suitable for developing novel materials with specific optical or electronic characteristics. Research has focused on incorporating this compound into polymer matrices to enhance their performance in applications such as sensors and organic light-emitting diodes (OLEDs) .

Case Studies

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-6-methylquinoline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

2-Chloromethylquinoline: Lacks the methyl group at the 6-position, which may affect its reactivity and biological activity.

6-Methylquinoline: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

2-Methylquinoline:

Uniqueness

2-(Chloromethyl)-6-methylquinoline is unique due to the presence of both the chloromethyl and methyl groups, which confer specific reactivity and potential biological activity. This makes it a valuable compound in the synthesis of diverse pharmacologically active molecules and other applications in organic chemistry.

Biological Activity

2-(Chloromethyl)-6-methylquinoline is a quinoline derivative that has garnered attention for its diverse biological activities. This article provides an overview of its synthesis, biological effects, and potential applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves nucleophilic substitution reactions. For instance, secondary and tertiary amines have been synthesized by reacting 3-(chloromethyl)-2-chloro-6-methylquinoline with substituted aromatic amines in the presence of catalysts like triethylamine and potassium carbonate. These compounds have been characterized using techniques such as IR, NMR, and mass spectrometry .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study evaluated several synthesized quinolinyl amines for their antifungal activity against various strains such as Aspergillus niger and Staphylococcus aureus. Compounds with electron-withdrawing groups showed promising antifungal activity, suggesting that structural modifications can enhance efficacy .

Antiproliferative Activity

In vitro studies have demonstrated that certain analogs of this compound possess antiproliferative effects against cancer cell lines. For example, a series of synthesized compounds were tested against H-460, HT-29, HepG2, and SGC-7901 cell lines, with some exhibiting IC50 values significantly lower than standard treatments like gefitinib. The structural modifications in these compounds were crucial in improving their biological interactions .

The biological activity of this compound derivatives is often attributed to their ability to interact with various biological targets. These compounds can inhibit cellular processes such as cell growth and proliferation by acting on specific kinases involved in signaling pathways. The exact mechanisms may vary depending on the substituents present on the quinoline ring .

Case Studies

- Antifungal Activity : A study reported the synthesis of several quinolinyl amines which were screened for antifungal properties. Compounds with specific substituents displayed significant activity against Aspergillus species, indicating potential for development as antifungal agents .

- Anticancer Potential : Another investigation focused on the antiproliferative effects of modified quinolines against various cancer cell lines. The findings suggested that certain derivatives could serve as effective leads for further drug development due to their enhanced activity compared to established treatments .

Summary of Findings

| Activity Type | Target Organisms/Cells | Key Findings |

|---|---|---|

| Antimicrobial | Aspergillus niger, Staphylococcus aureus | Some derivatives showed promising antifungal activity. |

| Antiproliferative | H-460, HT-29, HepG2, SGC-7901 | Certain compounds exhibited IC50 values significantly lower than gefitinib. |

Properties

IUPAC Name |

2-(chloromethyl)-6-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN/c1-8-2-5-11-9(6-8)3-4-10(7-12)13-11/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSLGYHQUXRUXPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60563621 | |

| Record name | 2-(Chloromethyl)-6-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60563621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22989-38-4 | |

| Record name | 2-(Chloromethyl)-6-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60563621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.